1,1-Dimethylindene
Overview
Description
1,1-Dimethylindene is an organic compound with the molecular formula C₁₁H₁₂. It is a derivative of indene, where two methyl groups are attached to the same carbon atom in the indene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylindene can be synthesized through several methods. One common method involves the alkylation of indene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the dehydration of 1,1-dimethylindan-3-ol using a strong acid such as sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then undergoes elimination to form this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the dehydrogenation of 1,1-dimethylindan using a metal catalyst such as palladium on carbon. This process is carried out at high temperatures and under a hydrogen atmosphere to ensure complete dehydrogenation.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylindene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon, leading to the formation of 1,1-dimethylindan.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound. For example, bromination using bromine in the presence of a Lewis acid such as aluminum chloride can yield 3-bromo-1,1-dimethylindene.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.
Substitution: Bromine, aluminum chloride, room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: this compound oxide.
Reduction: 1,1-Dimethylindan.
Substitution: 3-Bromo-1,1-dimethylindene.
Scientific Research Applications
1,1-Dimethylindene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on this compound derivatives has shown potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a monomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dimethylindene and its derivatives depends on the specific chemical reactions they undergo. For example, in electrophilic substitution reactions, the methyl groups on the indene ring increase the electron density, making the ring more reactive towards electrophiles. This facilitates the formation of substitution products.
In biological systems, the mechanism of action of this compound derivatives may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 1,1-dimethylindene, lacking the two methyl groups.
1,1-Diphenylindene: A derivative of indene with two phenyl groups attached to the same carbon atom.
1,1-Dimethylindan: A saturated analog of this compound, where the double bond in the indene ring is reduced.
Uniqueness of this compound
This compound is unique due to the presence of two methyl groups on the same carbon atom in the indene ring. This structural feature imparts distinct chemical properties, such as increased reactivity towards electrophiles and the ability to undergo specific oxidation and reduction reactions. Additionally, the presence of the methyl groups can influence the compound’s biological activity, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
1,1-dimethylindene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBHEPYJVAMWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171882 | |
Record name | 1,1-Dimethylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-55-0 | |
Record name | 1,1-Dimethylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylindene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylindene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL498QAK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.